REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:30]=[CH:29][C:6]([CH2:7][N:8]2[C:12]3=[N:13][CH:14]=[CH:15][C:16]([O:17][C:18]4[CH:23]=[CH:22][C:21]([N+:24]([O-])=O)=[CH:20][C:19]=4[F:27])=[C:11]3[C:10]([I:28])=[N:9]2)=[CH:5][CH:4]=1>CCO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:12]3=[N:13][CH:14]=[CH:15][C:16]([O:17][C:18]4[CH:23]=[CH:22][C:21]([NH2:24])=[CH:20][C:19]=4[F:27])=[C:11]3[C:10]([I:28])=[N:9]2)=[CH:29][CH:30]=1
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Name
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1-(4-methoxybenzyl)-4-(2-fluoro-4-nitrophenoxy)-3-iodo-1H-pyrazolo[3,4-b]pyridine
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Quantity
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10.4 g
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Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2N=C(C=3C2=NC=CC3OC3=C(C=C(C=C3)[N+](=O)[O-])F)I)C=C1
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Name
|
stannous chloride-dihydrate
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Quantity
|
22.6 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CONCENTRATION
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Details
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the reaction was concentrated in vacuo
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Type
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ADDITION
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Details
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diluted with DCM (100 mL) and water (100 mL)
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Type
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ADDITION
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Details
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Aqueous 2N NaOH was added until the pH of the aqueous phase
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Type
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FILTRATION
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Details
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The biphasic suspension was filtered through a pad of celite
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Type
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WASH
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Details
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rinsing with DCM (3×100 mL)
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Type
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CUSTOM
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Details
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The filtered biphase was separated
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Type
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EXTRACTION
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Details
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the aqueous phase was re-extracted with DCM (3×75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was used in the next step without purification
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Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(CN2N=C(C=3C2=NC=CC3OC3=C(C=C(C=C3)N)F)I)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |